dl-Alanyl-dl-leucine
Overview
Description
Synthesis Analysis
The synthesis of dl-Alanyl-dl-leucine involves various chemical procedures to prepare the amino acid and its derivatives. For instance, the synthesis of mono-C(14)-labeled DL-alanines is achieved through small scale procedures using ion exchange columns and vacuum sublimation, resulting in high purity amino acids in good yield . Another synthesis method involves the condensation of 4-bromomethylcyclohexene and ethyl acetamidocyanoacetate to produce 3-Cyclohexene-1-dl-alanine, an analog of leucine, which exhibits inhibitory properties against certain bacteria . Additionally, DL-β-(4-Thiazolyl)-α-alanine and its peptides are synthesized through condensation reactions followed by hydrolysis, with subsequent transformations into various derivatives .
Molecular Structure Analysis
The molecular structure of dl-Alanyl-dl-leucine derivatives can be complex. For example, binuclear complexes of EuIII with bridging DL- and L-α-alaninehydroxamic acids have been synthesized and their crystal structures determined by X-ray diffraction. These structures consist of dimer units with NO bridging groups and chelation by CO and NO groups forming five-membered rings . The structural effect of ligand chirality was also observed in these complexes.
Chemical Reactions Analysis
The chemical reactivity of dl-Alanyl-dl-leucine analogs can be seen in their ability to inhibit bacterial growth or enzyme activity. For instance, (1-Amino-2-propenyl) phosphonic acid, an analog of vinylglycine and inhibitor of alanine racemase and D-alanine:D-alanine ligase, was synthesized and shown to be a strong inhibitor of these enzymes in certain bacterial species . The resolution of dl-β-(thymin-1-yl)alanine into optically active forms and their subsequent polymerization also demonstrates the chemical reactivity of these amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dl-Alanyl-dl-leucine and its analogs are influenced by their molecular structure. For example, the binuclear complexes containing bridging DL- and L-α-alaninehydroxamic acids exhibit specific crystal structures and hydrogen bonding patterns . The synthesis of enantiomerically pure (R)- and (S)-2-(aminomethyl)alanine and (R)- and (S)-2-(aminomethyl)leucine showcases the importance of chirality in the physical properties and potential biological activity of these compounds .
Scientific Research Applications
1. Peptide Synthesis and Racemization Studies
In peptide synthesis, dl-Alanyl-dl-leucine has been used in the study of racemization. Izumiya, Muraoka, and Aoyagi (1971) synthesized several tripeptides using dl-Alanyl-dl-leucine and analyzed the separation of diastereomers. They developed a procedure to determine the amounts of different diastereomers in a peptide, contributing to understanding racemization during peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).
2. Study of Amino Acid Analogs and Inhibition
Research by Edelson et al. (1959) on 3-Cyclohexene-1-dl-alanine, an analog of leucine, involved dl-Alanyl-dl-leucine. They explored how the structure of the cyclohexene ring influences inhibitory properties, offering insights into amino acid analogs (Edelson, Skinner, Ravel, & Shive, 1959).
3. Cryo-bioorganic Chemistry
Vajda and Hollósi (2001) investigated the chirality of l-/dl-leucine cooligomerization in both liquid and frozen aqueous solutions. Their study provided novel insights into the effects of freezing on stereoselection, important for understanding biochemical processes at low temperatures (Vajda & Hollósi, 2001).
4. Enzyme Inhibition Studies
Birch, El-obeid, and Akhtar (1972) synthesized chloromethyl ketone analogs of dl-leucine and other amino acids to study their inhibitory effects on leucine aminopeptidase. Their research contributed to understanding the interaction between specific amino acid analogs and enzymes (Birch, El-obeid, & Akhtar, 1972).
5. Histochemical Enzyme Demonstration
Burstone and Folk (1956) developed a histochemical method for demonstrating aminopeptidase in tissue sections using dl-Alanyl-dl-leucine. This method aids in the histochemical study of enzymes in biological tissues (Burstone & Folk, 1956).
6. Biosynthesis of Monoterpenoids
Tange (1981) studied the incorporation of dl-Alanyl-dl-leucine into monoterpenoids in plants. This research aids in understanding the biosynthetic pathways leading to monoterpenoids from amino acids (Tange, 1981).
7. Enhancement of l-Leucine Production
Wang et al. (2020) conducted a study focusing on enhancing the production of l-leucine, involving metabolic engineering strategies. The research offers valuable insights for industrial bioconversion processes (Wang, Shi, Chen, Zhang, Xu, & Zhang, 2020).
8. RNA Aminoacylation
Usher and Needels (1986) explored the aminoacylation of RNA using racemic dl-leucine, contributing to the understanding of molecular evolution and stereoselectivity in bioorganic processes (Usher & Needels, 1986).
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“dl-Alanyl-dl-leucine” is currently used for research and development purposes . A related compound, N-acetyl-l-leucine, is being studied for its potential in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
properties
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dl-Alanyl-dl-leucine | |
CAS RN |
1999-42-4, 1638-60-4, 3303-34-2 | |
Record name | DL-Alanyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC89666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-42-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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